![molecular formula C14H13N3S2 B1420190 6-(methylthio)-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine CAS No. 1204297-03-9](/img/structure/B1420190.png)
6-(methylthio)-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzothiazole and pyridine rings are aromatic, meaning they have a cyclic, planar structure with delocalized π electrons . The methylthio group is a sulfur-containing functional group that would be attached to one of the carbon atoms in the benzothiazole ring.Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents present. The benzothiazole and pyridine rings might undergo electrophilic substitution reactions, while the methylthio group could potentially be oxidized .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polarities of its functional groups, and its melting and boiling points would depend on the strengths of the intermolecular forces .Scientific Research Applications
Anticancer Activity
- Synthesis and Anticancer Activity : A study synthesized a novel heterocycle similar to your compound of interest and tested its in-vitro anticancer activity against 60 human cancer cell lines. Many derivatives exhibited significant activity against different cancer lines (Waghmare et al., 2013).
Performance Enhancement
- Physical Work Capacity : New derivatives of benzothiazole, related to your compound, were synthesized and tested for their effect on physical work capacity in mice. Several substances showed enhanced physical performance (Цублова et al., 2015).
Chemical Synthesis and Applications
- Synthesis and Reactions with Nucleophiles : Research explored the synthesis of benzothiazole derivatives and their reactions with various nucleophiles, highlighting their chemical versatility (Pingle et al., 2006).
- Synthesis of Pyrazolo[3,4-b]pyridines : A study reported the synthesis of N,3-dimethyl-5-nitro-1-aryl-1H-pyrazolo[3,4-b]pyridin-6-amines, which involves the formation of multiple chemical bonds, indicating the potential of these compounds in complex organic syntheses (Gunasekaran et al., 2014).
Future Directions
properties
IUPAC Name |
6-methylsulfanyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3S2/c1-18-11-4-5-12-13(7-11)19-14(17-12)16-9-10-3-2-6-15-8-10/h2-8H,9H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKYPMFDEJRQGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)N=C(S2)NCC3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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